Drofenine hydrochloride

Description

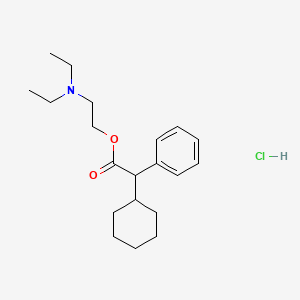

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIELVDXKOYPANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1679-76-1 (Parent) | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045859 | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85273739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1 | |

| Record name | Drofenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovegantine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drofenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Drofenine Hydrochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine hydrochloride is an antimuscarinic and antispasmodic agent utilized for the relaxation of smooth muscles.[1] It is primarily employed in the treatment of conditions such as dysmenorrhea, as well as pain in the gastrointestinal, biliary, and urogenital tracts.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted mechanism of action of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride, possesses a well-defined set of physicochemical properties crucial for its pharmaceutical application.[1]

| Property | Value |

| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride[1] |

| Synonyms | Hexahydroadiphenine, Cycloadiphenine hydrochloride[2][3] |

| CAS Number | 548-66-3[2] |

| Molecular Formula | C₂₀H₃₂ClNO₂[1] |

| Molecular Weight | 353.9 g/mol [1] |

| Melting Point | 145-147 °C[4] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml).[2] Water solubility is reported as >53.1 µg/mL.[4] |

| Appearance | White to Off-White Solid[5] |

| XLogP3 | 5.03750[4] |

Chemical Structure

The molecular structure of this compound comprises a cyclohexylphenylacetic acid moiety esterified with a 2-(diethylamino)ethanol group. The hydrochloride salt is formed by the protonation of the tertiary amine.[1]

Caption: Chemical structure of this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily functioning as a competitive inhibitor of butyrylcholinesterase (BChE) and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.

Butyrylcholinesterase (BChE) Inhibition

This compound is a potent competitive inhibitor of BChE, an enzyme involved in the hydrolysis of choline esters.[5] By inhibiting BChE, Drofenine increases the local concentration and prolongs the effect of acetylcholine, a neurotransmitter that can induce smooth muscle relaxation through its action on muscarinic receptors. The inhibition constant (Ki) for Drofenine's inhibition of human serum BChE has been calculated to be 3 µM.[4][6]

Caption: this compound's competitive inhibition of BChE.

TRPV3 Channel Activation

This compound acts as a selective agonist for the TRPV3 ion channel, a member of the transient receptor potential vanilloid family.[1] TRPV3 channels are non-selective cation channels expressed in various tissues, including smooth muscle. Activation of TRPV3 by Drofenine leads to an influx of cations, primarily Ca²⁺, which paradoxically can contribute to smooth muscle relaxation through various downstream signaling pathways, potentially involving the modulation of other ion channels or cellular processes. Studies have shown that Drofenine activates TRPV3 with similar potency to known agonists like 2-aminoethoxydiphenylboronate (2-APB) but with greater selectivity, as it does not activate other TRP channels such as TRPA1, V1, V2, V4, or M8.[1]

Caption: this compound's activation of the TRPV3 ion channel.

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves a two-step process: the formation of the precursor acid and subsequent esterification.

Step 1: Synthesis of 2-cyclohexyl-2-phenylacetic acid

A common method for the synthesis of 2-cyclohexyl-2-phenylacetic acid involves the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis.[4]

-

Materials: Ethyl benzoylformate, cyclohexylmagnesium bromide, diethyl ether, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Dissolve ethyl benzoylformate in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add a solution of cyclohexylmagnesium bromide in diethyl ether to the reaction mixture at a controlled temperature.

-

After the addition is complete, reflux the mixture for a specified time.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ester.

-

Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate 2-cyclohexyl-2-phenylacetic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Step 2: Esterification and Salt Formation

-

Materials: 2-cyclohexyl-2-phenylacetic acid, 2-(diethylamino)ethanol, a suitable acid catalyst (e.g., sulfuric acid), toluene, hydrochloric acid.

-

Procedure:

-

Combine 2-cyclohexyl-2-phenylacetic acid, 2-(diethylamino)ethanol, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base of Drofenine.

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate this compound.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made to create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, the methylene protons of the ethyl group, and the ethyl groups attached to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the cyclohexyl and ethyl groups.

Infrared (IR) Spectroscopy

-

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic and aliphatic C-H stretching, and N-H stretching from the protonated amine.

Mass Spectrometry (MS)

-

The mass spectrum would show the molecular ion peak corresponding to the free base of Drofenine. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the diethylaminoethyl side chain.

Biological Assays

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of BChE by detecting the product of substrate hydrolysis. Butyrylthiocholine is used as the substrate, which is hydrolyzed by BChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of BChE, butyrylthiocholine, DTNB, and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

In a 96-well plate, add the BChE solution and the this compound solution (or buffer for control).

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (butyrylthiocholine) and DTNB.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound to calculate the IC₅₀ value.

-

TRPV3 Activation Assay (Calcium Flux Assay)

-

Principle: This assay measures the activation of TRPV3 channels by detecting the influx of calcium into cells. Cells expressing TRPV3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon channel activation by an agonist like Drofenine, the influx of Ca²⁺ leads to an increase in intracellular calcium concentration, which is detected as a change in fluorescence intensity.

-

Procedure:

-

Culture cells stably or transiently expressing human TRPV3 (e.g., HEK293 cells) in a suitable format (e.g., 96-well plate).

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Add various concentrations of this compound to the cells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

-

Analyze the data to determine the concentration-response curve and calculate the EC₅₀ value for TRPV3 activation.

-

Conclusion

This compound is a valuable therapeutic agent with a complex mechanism of action involving both enzymatic inhibition and ion channel modulation. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and professionals involved in the development and optimization of antispasmodic therapies. The detailed experimental overviews offer a starting point for further investigation into the synthesis, analysis, and pharmacological characterization of this compound.

References

- 1. brainvta.tech [brainvta.tech]

- 2. bu.edu [bu.edu]

- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid|RUO [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of Drofenine Hydrochloride, a potent antimuscarinic agent. The primary synthesis pathway involves a two-step process commencing with the esterification of phenylacetic acid with 2-(diethylamino)ethanol, followed by the catalytic hydrogenation of the resulting ester intermediate. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to facilitate comprehension and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is an antimuscarinic drug utilized for its smooth muscle relaxant properties. It is clinically employed as a spasmolytic agent to alleviate pain associated with conditions such as dysmenorrhea and spasms in the gastrointestinal and urogenital tracts. The hydrochloride salt of drofenine is the commonly used pharmaceutical form. This guide focuses on the chemical synthesis of this compound, providing a comprehensive resource for its laboratory-scale preparation.

Synthesis Pathway Overview

The most common and industrially scalable synthesis of this compound proceeds through two key chemical transformations:

-

Esterification: The initial step involves the formation of an ester linkage between a carboxylic acid and an amino alcohol. Specifically, phenylacetic acid is reacted with 2-(diethylamino)ethanol to yield 2-(diethylamino)ethyl 2-phenylacetate.

-

Catalytic Hydrogenation: The aromatic phenyl group of the ester intermediate is then reduced to a cyclohexyl group via catalytic hydrogenation.

-

Salt Formation: The final step involves the conversion of the free base of drofenine into its more stable and water-soluble hydrochloride salt.

Precursors

The primary precursors for the synthesis of this compound are:

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 103-82-2 |

| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | 100-37-8 |

| Hydrogen Gas | H₂ | 2.02 | 1333-74-0 |

| Platinum Catalyst (e.g., PtO₂) | PtO₂ | 227.08 | 1314-15-4 |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |

Experimental Protocols

Step 1: Synthesis of 2-(diethylamino)ethyl 2-phenylacetate (Intermediate I)

This step involves the Fischer-Speier esterification of phenylacetic acid with 2-(diethylamino)ethanol.

Methodology:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of phenylacetic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq) is prepared in a suitable solvent that forms an azeotrope with water, such as toluene or benzene.

-

The reaction mixture is heated to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material (phenylacetic acid) is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(diethylamino)ethyl 2-phenylacetate.

-

The crude product can be purified by vacuum distillation.

| Parameter | Value |

| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene: ~111°C) |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Work-up | Neutralization, extraction, and drying |

| Purification | Vacuum distillation |

| Expected Yield | 75-85% |

Step 2: Synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate (Drofenine Free Base) (Intermediate II)

This step involves the catalytic hydrogenation of the phenyl ring of the ester intermediate. A similar industrial process describes the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester[1].

Methodology:

-

The 2-(diethylamino)ethyl 2-phenylacetate (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or ethanol, in a high-pressure hydrogenation vessel.

-

A platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst), is added to the solution (typically 1-5 mol%).

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

-

The reaction mixture is stirred vigorously at a specified temperature and pressure until the theoretical amount of hydrogen has been consumed.

-

The reaction progress can be monitored by gas chromatography (GC) or by the cessation of hydrogen uptake.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude drofenine free base.

| Parameter | Value |

| Catalyst | Platinum(IV) oxide (Adam's catalyst) |

| Solvent | Acetic acid or Ethanol |

| Hydrogen Pressure | 50-100 psi (higher pressures may be required) |

| Reaction Temperature | 25-50°C |

| Reaction Time | 12-24 hours |

| Work-up | Catalyst filtration, solvent removal |

| Expected Yield | >90% |

Step 3: Synthesis of this compound (Final Product)

This final step involves the formation of the hydrochloride salt.

Methodology:

-

The crude drofenine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the free base at a cool temperature (e.g., 0-5°C).

-

The this compound will precipitate out of the solution as a white solid.

-

The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.

-

Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.

| Parameter | Value |

| Reagent | Hydrogen chloride solution |

| Solvent | Anhydrous diethyl ether or ethyl acetate |

| Reaction Temperature | 0-5°C |

| Work-up | Filtration and washing |

| Purification | Recrystallization |

| Expected Yield | >95% |

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

-

Phenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.

-

2-(Diethylamino)ethanol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Hydrogen Gas: Extremely flammable gas. Contains gas under pressure; may explode if heated.

-

Platinum Catalyst: May cause respiratory irritation. Handle in a well-ventilated area.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment.

Characterization

The synthesized intermediates and the final product should be characterized using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides a comprehensive framework, including detailed protocols and safety considerations, to aid researchers in the successful synthesis and purification of this important pharmaceutical compound. Adherence to the outlined procedures and safety precautions is crucial for obtaining a high-purity product in a safe and efficient manner.

References

The Multifaceted Mechanism of Drofenine Hydrochloride on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a potent antispasmodic agent that exerts its smooth muscle relaxant effects through a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular interactions of drofenine with various targets on smooth muscle cells. The primary mechanisms elucidated include M1 muscarinic acetylcholine receptor antagonism, competitive inhibition of butyrylcholinesterase (BChE), activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, and inhibition of the Kv2.1 potassium channel. This document summarizes the available quantitative data, details the experimental protocols for assessing these interactions, and provides visualizations of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

Smooth muscle contractility is a tightly regulated process, and its dysregulation can lead to various pathological conditions, including gastrointestinal spasms, dysmenorrhea, and biliary colic. This compound has been utilized as an effective therapeutic agent for these conditions due to its ability to induce smooth muscle relaxation. Understanding the precise molecular mechanisms by which drofenine exerts its effects is crucial for optimizing its therapeutic use and for the development of novel, more selective antispasmodic drugs. This guide delves into the four identified primary mechanisms of action of drofenine on smooth muscle cells.

Quantitative Data Summary

The pharmacological activity of this compound has been quantified against several of its molecular targets. The following tables summarize the key quantitative parameters reported in the literature.

| Parameter | Value | Target | Indication of Activity |

| pA2 | 8.15 | M1 Muscarinic Acetylcholine Receptor | Potent competitive antagonism |

| Ki | 3 µM | Butyrylcholinesterase (BChE) | Competitive inhibition |

| EC50 | 207 µM | Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist activity |

Table 1: Quantitative Pharmacological Data for this compound

Core Mechanisms of Action and Signaling Pathways

This compound's smooth muscle relaxant properties stem from its interaction with multiple cellular targets. Each interaction triggers a distinct signaling cascade, ultimately contributing to the overall reduction in smooth muscle tone.

M1 Muscarinic Acetylcholine Receptor Antagonism

Drofenine acts as a competitive antagonist at M1 muscarinic acetylcholine receptors.[1] In smooth muscle, the activation of M1 receptors by acetylcholine is coupled to the Gq/11 protein, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key trigger for smooth muscle contraction. By blocking the M1 receptor, drofenine prevents this signaling cascade, thereby reducing intracellular calcium levels and promoting relaxation.

Butyrylcholinesterase (BChE) Inhibition

Drofenine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[3][4][5] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine breakdown at the neuromuscular junction, BChE also plays a role in modulating cholinergic signaling. By inhibiting BChE, drofenine can lead to an accumulation of acetylcholine in the vicinity of smooth muscle cells. While seemingly counterintuitive for a relaxant, this effect may be complex. The increased acetylcholine could potentially desensitize nicotinic receptors on postganglionic nerve terminals, leading to a reduction in subsequent excitatory neurotransmitter release. Alternatively, effects may be more pronounced in tissues where BChE plays a more significant role in acetylcholine clearance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Kv2.1 channels play opposing roles in regulating membrane potential, Ca2+ channel function, and myogenic tone in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a well-established antimuscarinic and antispasmodic agent, utilized for its smooth muscle relaxant properties. It is commercially available as a racemic mixture, comprising equal amounts of two enantiomers. In drug development, it is a critical principle that individual stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This technical guide provides a comprehensive overview of the known properties of racemic this compound and addresses the imperative for stereospecific investigation of its enantiomers. While specific data on the individual enantiomers of Drofenine are not extensively available in public literature, this document outlines detailed, state-of-the-art experimental protocols for their separation, characterization, and evaluation. Furthermore, it includes proposed signaling pathways and experimental workflows visualized using Graphviz, offering a robust framework for future research in this area.

Introduction to this compound

Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is an anticholinergic drug that exerts its effects by antagonizing muscarinic acetylcholine receptors.[1][2] It is also a potent competitive inhibitor of butyrylcholinesterase (BChE) and an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][4][5][6] Due to its ability to relax smooth muscles, it is clinically used to treat conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[2]

Drofenine possesses a single chiral center at the alpha-carbon of the phenylacetic acid moiety. Consequently, it exists as a pair of enantiomers, (R)-Drofenine and (S)-Drofenine. The commercially available this compound is a racemic mixture of these two enantiomers.[2][5]

Physicochemical and Pharmacological Properties of Racemic this compound

The known properties of racemic this compound are summarized in the table below. This data serves as a baseline for the separate evaluation of its constituent enantiomers.

| Property | Value | References |

| Chemical Formula | C₂₀H₃₁NO₂ · HCl | [1] |

| Molecular Weight | 353.93 g/mol | [1] |

| Mechanism of Action | Antimuscarinic, Butyrylcholinesterase (BChE) Inhibitor, TRPV3 Agonist | [1][2][3][4][5][6] |

| BChE Inhibition (Kᵢ) | 3 µM | [4][5] |

| TRPV3 Activation (EC₅₀) | 205 µM | [4] |

The Significance of Stereoisomerism in the Activity of Drofenine

It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[7][8][9] This stereoselectivity arises from the three-dimensional nature of interactions between the drug molecule and its biological targets, such as receptors and enzymes, which are themselves chiral.[7]

Given that Drofenine's targets—muscarinic receptors and butyrylcholinesterase—are known to exhibit stereoselective binding with other chiral ligands, it is highly probable that the (R)- and (S)-enantiomers of Drofenine will display different pharmacological profiles.[4][10][11][12] A thorough investigation into the properties of the individual enantiomers is therefore essential for a complete understanding of the drug's mechanism of action and for potentially improving its therapeutic index.

Proposed Experimental Protocols for the Investigation of Drofenine Enantiomers

The following sections outline detailed methodologies for the chiral separation and pharmacological evaluation of Drofenine's stereoisomers.

Chiral Separation of Drofenine Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a critical first step. Based on successful methods for other chiral esters and anticholinergic drugs, a robust HPLC method can be developed.[13][14][15]

Experimental Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These have demonstrated broad applicability for the resolution of chiral pharmaceuticals.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios to optimize separation. A small amount of an amine modifier (e.g., diethylamine or triethylamine) may be added to improve peak shape and resolution for this basic compound.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where Drofenine exhibits strong absorbance (e.g., ~220 nm).

-

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and limits of detection and quantification.

References

- 1. Stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Activation of TRP Channels in the Adult Rat Spinal Substantia Gelatinosa by Stereoisomers of Plant-Derived Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biomedgrid.com [biomedgrid.com]

- 10. Receptor binding studies of soft anticholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]

- 13. Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijrpr.com [ijrpr.com]

Unraveling the Stereochemistry of Drofenine Hydrochloride: An In-depth Technical Guide on its Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of Drofenine hydrochloride, a compound recognized for its multifaceted pharmacological profile. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of Drofenine's interactions with key biological targets, with a specific focus on the yet-to-be-fully-elucidated activities of its individual enantiomers.

This compound is a chiral molecule, existing as a racemic mixture of its (R)- and (S)-enantiomers. It is an established competitive inhibitor of butyrylcholinesterase (BChE), an antagonist of muscarinic acetylcholine receptors (mAChRs), and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. While the pharmacological actions of the racemic mixture have been characterized to some extent, a significant knowledge gap remains concerning the stereospecific contributions of each enantiomer to the overall biological effect. This guide will present the known quantitative data for the racemate and discuss the potential implications of stereoselectivity in its mechanism of action.

Quantitative Analysis of Racemic this compound's Biological Activity

To date, quantitative pharmacological data for this compound has been reported for the racemic mixture. These findings are crucial for understanding the compound's overall potency and efficacy at its known biological targets.

| Target | Parameter | Value | Reference |

| Butyrylcholinesterase (BChE) | K_i | 3 µM | [1][2] |

| Muscarinic Acetylcholine Receptor M1 | pA_2 | 8.15 | [3] |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | EC_50 | 205 µM | [3] |

Table 1: Quantitative Pharmacological Data for Racemic this compound. This table summarizes the key inhibitory and activation constants of racemic this compound at its primary biological targets.

Experimental Protocols for Characterizing Drofenine's Activity

The determination of the biological activity of this compound involves a variety of established experimental methodologies. Understanding these protocols is essential for interpreting the existing data and for designing future studies to investigate the individual enantiomers.

Cholinesterase Inhibition Assay

The inhibitory activity of this compound against butyrylcholinesterase is typically determined using a modified Ellman's method.

Principle: This spectrophotometric assay measures the activity of BChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of butyrylthiocholine.

Generalized Protocol:

-

Enzyme and Substrate Preparation: A solution of purified human BChE is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A stock solution of the substrate, butyrylthiocholine iodide, and the chromogen, DTNB, is also prepared.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and DTNB solution.

-

Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored over time, which is proportional to the rate of substrate hydrolysis.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The inhibition constant (K_i) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).

Muscarinic Receptor Binding and Functional Assays

The antagonistic activity of Drofenine at muscarinic receptors is assessed through radioligand binding assays and functional assays measuring the inhibition of agonist-induced responses.

Radioligand Binding Assay (for receptor affinity):

-

Membrane Preparation: Membranes expressing the target muscarinic receptor subtype (e.g., from cells or tissues) are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

Functional Assay (for antagonist potency):

-

Tissue/Cell Preparation: An isolated tissue preparation (e.g., guinea pig ileum for M3 receptors) or cells expressing the receptor of interest are used.

-

Agonist-Induced Response: A baseline response to a muscarinic agonist (e.g., carbachol) is established.

-

Antagonist Incubation: The preparation is incubated with varying concentrations of this compound.

-

Challenge with Agonist: The agonist is re-applied in the presence of the antagonist, and the response is measured.

-

Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are constructed. The pA_2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using a Schild plot analysis.

TRPV3 Channel Activation Assay

The agonist activity of Drofenine at TRPV3 channels is commonly evaluated using calcium imaging techniques in cells overexpressing the channel.[4][5][6]

Principle: Activation of TRPV3, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ concentration can be measured using fluorescent Ca²⁺ indicators.

Generalized Protocol:

-

Cell Culture and Loading: Cells stably expressing human TRPV3 (e.g., HEK293 cells) are cultured and then loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded.

-

Compound Application: this compound at various concentrations is applied to the cells.

-

Fluorescence Monitoring: Changes in intracellular Ca²⁺ concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.

-

Data Analysis: The concentration-response curve is generated by plotting the change in fluorescence against the concentration of this compound. The EC_50 value, the concentration that elicits 50% of the maximal response, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of Drofenine's pharmacology. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Figure 1: Signaling Pathways of this compound. This diagram illustrates the antagonistic effect of Drofenine on the M1 muscarinic receptor signaling cascade and its agonistic action on the TRPV3 ion channel.

Figure 2: Workflow for BChE Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of Drofenine enantiomers against butyrylcholinesterase.

The Unresolved Question of Stereoselectivity

A critical aspect of drug action for chiral molecules is stereoselectivity, where one enantiomer is often significantly more potent or has a different pharmacological profile than the other. To date, published literature has not provided a direct comparison of the biological activities of the (R)- and (S)-enantiomers of this compound.

Future Directions and Research Imperatives:

-

Chiral Separation and Pharmacological Profiling: The synthesis or chiral separation of the individual (R)- and (S)-enantiomers of this compound is a prerequisite for determining their specific biological activities. Subsequent pharmacological evaluation of each enantiomer against BChE, the different muscarinic receptor subtypes, and TRPV3 channels is essential.

-

Enantiomer-Specific Signaling: Investigating the downstream signaling pathways activated or inhibited by each enantiomer will provide a more nuanced understanding of their cellular effects.

-

In Vivo Studies: Comparative in vivo studies in relevant animal models are necessary to determine if there are stereoselective differences in the pharmacokinetic and pharmacodynamic properties of the Drofenine enantiomers.

Conclusion

This compound is a pharmacologically active molecule with a complex mechanism of action involving cholinesterase inhibition, muscarinic receptor antagonism, and TRPV3 channel activation. While the activity of the racemic mixture provides a foundational understanding, a significant gap exists in our knowledge of the stereospecific contributions of the (R)- and (S)-enantiomers. Elucidating the distinct pharmacological profiles of each enantiomer is a critical next step in fully understanding the therapeutic potential and potential side effects of Drofenine. This knowledge will be invaluable for future drug development efforts, potentially leading to the development of more potent and selective therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to address these unanswered questions and to unlock the full potential of Drofenine's stereoisomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Drofenine Hydrochloride: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride, a compound with a rich history originating from Ciba, has been a subject of scientific inquiry for its antispasmodic properties and complex pharmacological profile. This technical guide provides an in-depth exploration of the discovery, historical development, and multifaceted mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. The document details its synthesis, summarizes key quantitative data, and elucidates its intricate signaling pathways through detailed diagrams. While this compound has shown significant preclinical promise, a thorough review of available literature indicates a notable absence of registered clinical trials, suggesting its development may not have progressed to extensive human studies.

Discovery and Historical Development

This compound, also known as Adiphenine hydrochloride, was developed by the Swiss pharmaceutical company Ciba. It was initially investigated for its anticholinergic and antispasmodic activities, aimed at treating smooth muscle spasms.[1] The classical synthesis route involves the esterification of diphenylacetic acid derivatives with diethylaminoethanol, followed by salt formation with hydrochloric acid.[2]

A common manufacturing process involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester. In this process, 17.4 parts of the ester are dissolved in 200 parts of acetic acid and hydrogenated over a platinum catalyst. After the calculated volume of hydrogen is absorbed, the catalyst is filtered off, and the solvent is removed. The remaining oil is then treated with ether, water, and a potassium carbonate solution. The ether layer is subsequently washed, dried, and the solvent removed. The final product, 2-(diethylamino)ethyl α-phenylcyclohexaneacetate, is obtained by vacuum distillation and is typically used as the hydrochloride salt.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C20H31NO2 · HCl |

| Molecular Weight | 353.9 g/mol |

| CAS Number | 548-66-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and ethanol |

Synthesis

The synthesis of this compound can be achieved through several methods. A classical approach involves the reaction of diphenylacetyl chloride with 2-(diethylamino)ethanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenylacetyl chloride

-

2-(Diethylamino)ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A solution of diphenylacetyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

An equimolar amount of 2-(diethylamino)ethanol, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of diphenylacetyl chloride at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The resulting precipitate of diethylaminoethanol hydrochloride is removed by filtration.

-

The filtrate, containing the Drofenine free base, is concentrated under reduced pressure.

-

The oily residue is redissolved in a minimal amount of anhydrous diethyl ether.

-

A solution of hydrochloric acid in absolute ethanol is added dropwise with stirring until precipitation is complete.

-

The white precipitate of this compound is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Mechanism of Action

This compound exhibits a complex mechanism of action, targeting multiple cellular components to exert its pharmacological effects. It is a potent competitive inhibitor of butyrylcholinesterase (BChE) and an antagonist of M1 muscarinic acetylcholine receptors.[3] More recent research has unveiled its role as an inhibitor of the Kv2.1 potassium channel and a modulator of inflammatory signaling pathways.

Inhibition of Butyrylcholinesterase (BChE)

This compound acts as a competitive inhibitor of BChE, an enzyme involved in the hydrolysis of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine at the synaptic cleft, thereby potentiating its effects.

Muscarinic M1 Receptor Antagonism

As an antagonist of M1 muscarinic acetylcholine receptors, this compound blocks the action of acetylcholine at these receptors, contributing to its antispasmodic effects on smooth muscle.

Kv2.1 Potassium Channel Inhibition

A significant aspect of Drofenine's mechanism of action is its ability to block the Kv2.1 voltage-gated potassium channel.[4] This channel plays a crucial role in regulating neuronal excitability. Inhibition of Kv2.1 by Drofenine can modulate neurotransmission and has been investigated for its potential therapeutic effects in conditions such as diabetic peripheral neuropathy.[4]

Modulation of Inflammatory Signaling Pathways

Drofenine has been shown to suppress inflammation by repressing IκBα/NF-κB signaling.[4] This pathway is a key regulator of the expression of pro-inflammatory genes. By inhibiting this pathway, Drofenine can reduce the production of inflammatory mediators. Furthermore, it has been demonstrated that Drofenine can suppress NLRP3 inflammasome activation through the JNK/NF-κB pathway.[5]

Signaling Pathway Diagrams

Caption: Signaling pathway of this compound via Kv2.1 inhibition.

Caption: Drofenine's role in the Aβ/Kv2.1/JNK/NF-κB/NLRP3 pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: Receptor and Enzyme Inhibition

| Target | Assay | Value | Reference |

| Butyrylcholinesterase (BChE) | Competitive Inhibition (Ki) | 3 µM | [3] |

| Muscarinic M1 Receptor | Antagonism (pA2) | 8.15 | N/A |

Table 2: Ion Channel and Other Targets

| Target | Assay | Value | Reference |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonism (EC50) | 205 µM | [6] |

| Kv2.1 Channel | Inhibition | Potent inhibitor | [4] |

Experimental Protocols for Key Assays

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp)

Cell Preparation:

-

HEK293 cells stably expressing the human Kv2.1 channel are cultured under standard conditions.

-

Cells are plated on glass coverslips 24-48 hours before the experiment.

Electrophysiology:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).

-

Whole-cell recordings are established using standard patch-clamp techniques.

-

Cells are held at a holding potential of -80 mV.

-

Kv2.1 currents are elicited by depolarizing voltage steps to +60 mV for 500 ms.

-

A baseline of stable currents is established before the application of this compound.

-

This compound is applied at various concentrations via the perfusion system, and the effect on the Kv2.1 current amplitude is recorded.

-

Data are analyzed to determine the concentration-dependent inhibition and IC50 value.

NF-κB Reporter Gene Assay

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

Assay Protocol:

-

24 hours post-transfection, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6 hours.

-

After stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity (NF-κB-dependent) is normalized to the Renilla luciferase activity (transfection control).

-

The inhibitory effect of this compound on NF-κB activation is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

Clinical Development

Despite its long history and extensive preclinical investigation, a comprehensive search of clinical trial registries and published literature did not yield any evidence of formal clinical trials for this compound. This suggests that the development of this compound may not have progressed to the stage of human clinical evaluation for its primary indication as an antispasmodic or for any of its more recently discovered pharmacological activities. The reasons for this are not publicly documented but could be related to a variety of factors, including pharmacokinetic properties, safety profile, or a strategic decision by the developing company.

Conclusion

This compound is a pharmacologically complex molecule with a history rooted in the search for effective antispasmodic agents. Its mechanism of action has been shown to be more intricate than initially understood, involving not only classical anticholinergic and BChE inhibitory activities but also modulation of the Kv2.1 ion channel and key inflammatory signaling pathways such as NF-κB. While preclinical data highlight its potential in various therapeutic areas, the lack of clinical trial data remains a significant gap in its developmental history. This technical guide provides a consolidated resource of the available scientific knowledge on this compound, which may serve as a valuable reference for future research and drug discovery efforts.

References

- 1. This compound | 548-66-3 [chemicalbook.com]

- 2. Buy Adiphenine hydrochloride | 50-42-0 | >98% [smolecule.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Experimental Design for Assessing the Antispasmodic Activity of Drofenine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the in vivo evaluation of the antispasmodic properties of drofenine hydrochloride using established and reliable animal models. This document outlines the mechanism of action, detailed experimental protocols, and data presentation strategies.

Introduction

This compound is an antispasmodic agent utilized for relaxing smooth muscle to treat conditions such as dysmenorrhea and pain associated with the gastrointestinal, biliary, and urogenital tracts[1][2]. Its therapeutic effect stems from a dual mechanism of action, primarily as an antimuscarinic agent and also as a modulator of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel[1][2][3]. Understanding its efficacy and potency requires robust in vivo experimental designs.

This document provides detailed protocols for two widely accepted preclinical models to assess antispasmodic activity: the Castor Oil-Induced Diarrhea and Intestinal Motility Model and the Acetylcholine-Induced Writhing Model.

Mechanism of Action: Signaling Pathways

This compound exerts its antispasmodic effects primarily by antagonizing muscarinic acetylcholine receptors, which are crucial for smooth muscle contraction[1]. Acetylcholine released from nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and ultimately, smooth muscle contraction. Drofenine blocks this pathway by inhibiting the M3 receptor. Additionally, drofenine has been identified as an agonist of the TRPV3 ion channel, which may contribute to its overall therapeutic profile in modulating pain and muscle contraction[1][3].

In Vivo Experimental Workflow

A typical workflow for evaluating the antispasmodic activity of this compound involves several key stages, from animal preparation to data analysis. The following diagram outlines the general experimental pipeline.

Experimental Protocols

Protocol 1: Castor Oil-Induced Diarrhea and Intestinal Motility Model

This model is effective for evaluating both anti-diarrheal and antispasmodic activity by assessing the inhibition of hypersecretion and hypermotility in the intestine. Castor oil, upon hydrolysis in the small intestine, releases ricinoleic acid, which acts as an irritant, inducing inflammation and stimulating fluid secretion and intestinal motility[4].

Methodology:

-

Animals: Wistar rats (180-220g) or Swiss albino mice (20-25g) of either sex are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle).

-

Fasting: Animals are fasted for 18-24 hours before the experiment but allowed free access to water.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in saline).

-

Group II (Positive Control): Receives a standard antispasmodic/anti-diarrheal drug (e.g., Loperamide, 5 mg/kg, p.o.).

-

Group III, IV, V (Test Groups): Receive this compound at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Drug Administration: The respective drugs/vehicle are administered orally (p.o.).

-

Induction of Diarrhea: One hour after drug administration, each animal is given castor oil (1.0 mL for rats, 0.5 mL for mice) orally.

-

Observation:

-

Animals are placed in individual cages lined with absorbent paper.

-

Observe for 4-6 hours.

-

Record the time to the first diarrheal (wet) stool.

-

Count the total number and weight of both wet and total fecal pellets.

-

-

Intestinal Transit (Charcoal Meal Test):

-

In a separate set of animals treated as above, 1.0 mL of a 10% activated charcoal suspension in 5% gum acacia is administered orally 30 minutes after castor oil administration.

-

The animals are euthanized 30-60 minutes after the charcoal meal.

-

The small intestine is carefully dissected from the pylorus to the cecum.

-

The total length of the intestine and the distance traveled by the charcoal plug are measured.

-

The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of intestine) x 100.

-

-

Data Analysis: The percentage inhibition of defecation and the reduction in intestinal transit are calculated relative to the vehicle control group.

Data Presentation:

Table 1: Representative Data from a Castor Oil-Induced Diarrhea Model

| Group | Dose (mg/kg) | Onset of Diarrhea (min) | % Inhibition of Wet Feces | % Reduction in Intestinal Transit |

|---|---|---|---|---|

| Vehicle Control | - | 45 ± 5 | 0% | 0% |

| Positive Control (Loperamide) | 5 | Diarrhea Absent | 100% | 75 ± 8% |

| Drofenine HCl | 25 | 70 ± 8 | 35 ± 6% | 25 ± 5% |

| Drofenine HCl | 50 | 110 ± 10 | 60 ± 7% | 48 ± 6% |

| Drofenine HCl | 100 | 150 ± 12 | 85 ± 9% | 65 ± 7% |

(Values are represented as mean ± SEM. This table is for illustrative purposes only.)

Protocol 2: Acetylcholine-Induced Writhing Model

This model is a classic method for assessing visceral pain and smooth muscle contractility. Intraperitoneal (i.p.) injection of acetylcholine (ACh) binds to muscarinic receptors on peritoneal and intestinal smooth muscle, inducing a characteristic writhing response (abdominal constrictions, pelvic rotation, and stretching of hind limbs)[5][6].

Methodology:

-

Animals: Swiss albino mice (20-25g) are typically used.

-

Acclimatization and Fasting: Animals are acclimatized and fasted as described in Protocol 1.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Group I (Vehicle Control): Receives the vehicle i.p.

-

Group II (Positive Control): Receives a standard antimuscarinic drug (e.g., Atropine sulfate, 1 mg/kg, i.p.).

-

Group III, IV, V (Test Groups): Receive this compound at varying doses (e.g., 25, 50, 100 mg/kg, i.p.).

-

-

Drug Administration: The respective drugs/vehicle are administered intraperitoneally 30 minutes before the induction of writhing.

-

Induction of Writhing: Acetylcholine chloride (e.g., 5 mg/kg) is injected intraperitoneally.

-

Observation:

-

Immediately after ACh injection, each mouse is placed in an individual observation chamber.

-

Record the latency (time in seconds) to the first writhe.

-

Count the total number of writhes occurring over a 20-minute observation period.

-

-

Data Analysis: The antispasmodic activity is expressed as the percentage reduction in the number of writhes compared to the vehicle control group.

Data Presentation:

Table 2: Representative Data from an Acetylcholine-Induced Writhing Assay

| Group | Dose (mg/kg) | Latency to First Writhe (s) | Total Number of Writhes (in 20 min) | % Inhibition of Writhing |

|---|---|---|---|---|

| Vehicle Control | - | 180 ± 15 | 25 ± 3 | 0% |

| Positive Control (Atropine) | 1 | 550 ± 30 | 4 ± 1 | 84% |

| Drofenine HCl | 25 | 250 ± 20 | 16 ± 2 | 36% |

| Drofenine HCl | 50 | 380 ± 25 | 9 ± 2 | 64% |

| Drofenine HCl | 100 | 490 ± 28 | 5 ± 1 | 80% |

(Values are represented as mean ± SEM. This table is for illustrative purposes only.)

Conclusion

The castor oil-induced diarrhea model and the acetylcholine-induced writhing model are robust and reproducible methods for the in vivo characterization of the antispasmodic activity of this compound. These protocols allow for the quantitative assessment of its effects on intestinal motility and smooth muscle contraction, providing essential data for preclinical drug development. The dual mechanism of drofenine, involving both antimuscarinic and TRPV3 modulatory actions, can be effectively profiled using these integrated experimental designs.

References

- 1. Buy this compound | 3146-19-8 [smolecule.com]

- 2. Drofenine - Wikipedia [en.wikipedia.org]

- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ON THE MECHANISM OF DIARRHEA DUE TO CASTOR OIL [jstage.jst.go.jp]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Inhibition of acetylcholine induced intestinal motility by interleukin 1 beta in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Drofenine hydrochloride in various cell-based assays. This compound is a versatile compound with multiple cellular targets, making it a molecule of interest for research in areas such as smooth muscle physiology, neuropharmacology, and sensory neuron function.

Summary of this compound's Pharmacological Activity

This compound is recognized for its anticholinergic and antispasmodic properties. Its mechanism of action is multifactorial, involving the modulation of several key cellular proteins. This versatility makes it a useful tool for investigating various signaling pathways.

Key Pharmacological Activities:

-

Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of BChE.[1][2][3]

-

Muscarinic M1 Receptor Antagonism: It acts as an antagonist at M1 muscarinic acetylcholine receptors (mAChRs).[4]

-

TRPV3 Channel Agonism: Drofenine is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4][5][6][7]

-

Potassium Channel (Kv2.1) Inhibition: It has been shown to block Kv2.1 potassium channels.[8]

-

L-type Voltage-Operated Calcium Channel (L-VOCC) Interaction: Evidence suggests that this compound interacts with L-type calcium channels, exhibiting blocking effects.[9][10][11][12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity from various cell-based assays.

| Target/Assay | Cell Type/System | Parameter | Value | Reference |

| Butyrylcholinesterase (BChE) | Human Serum | Ki | 3 µM | [3][4] |

| M1 Muscarinic Acetylcholine Receptor | Guinea Pig Cortical Slices | pA2 | 8.15 | [4] |

| TRPV3 Channel (Calcium Flux) | HEK-293 cells overexpressing human TRPV3 | EC50 | 205 µM - 207 µM | [4][5][13] |

| TRPV3 Channel (Calcium Flux) | HaCaT cells (human keratinocytes) | EC50 | 605 µM | [5] |

Experimental Protocols

Herein are detailed protocols for three key cell-based assays to characterize the activity of this compound.

Protocol 1: Inositol Phosphate (IP) Accumulation Assay for M1 Receptor Antagonism

This assay is used to determine the antagonistic effect of this compound on M1 muscarinic acetylcholine receptors by measuring the inhibition of agonist-induced inositol phosphate accumulation.

Experimental Workflow:

Caption: Workflow for the Inositol Phosphate Accumulation Assay.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

12-well cell culture plates

-

[3H]myo-inositol

-

Inositol-free DMEM

-

LiCl solution

-

This compound

-

Muscarinic agonist (e.g., Carbachol)

-

Perchloric acid (PCA)

-

Anion-exchange chromatography columns (e.g., Dowex)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-M1 cells in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 12-well plates at a suitable density and allow them to adhere overnight.

-

-

Cell Labeling:

-

Wash the cells with inositol-free DMEM.

-

Incubate the cells with inositol-free DMEM containing [3H]myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Compound Treatment:

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with serum-free DMEM containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a further 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) for 30-60 minutes at 37°C.

-

-

Inositol Phosphate Extraction:

-

Aspirate the medium and lyse the cells by adding ice-cold perchloric acid (e.g., 0.5 M).

-

Incubate on ice for 30 minutes.

-

Neutralize the lysates with KOH.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the inositol phosphates.

-

-

Quantification:

-

Apply the supernatant to an anion-exchange chromatography column.

-

Elute the different inositol phosphate isomers with increasing concentrations of ammonium formate.

-

Collect the fractions and add a scintillation cocktail.

-

Quantify the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]inositol phosphates produced in each sample.

-

Plot the agonist response in the presence of different concentrations of this compound to determine the IC50 and subsequently calculate the pA2 value to quantify its antagonist potency.

-

Protocol 2: Calcium Flux Assay for TRPV3 Channel Agonism

This protocol describes how to measure the agonist effect of this compound on the TRPV3 ion channel by monitoring intracellular calcium changes using a fluorescent indicator.

Experimental Workflow:

Caption: Workflow for the Calcium Flux Assay.